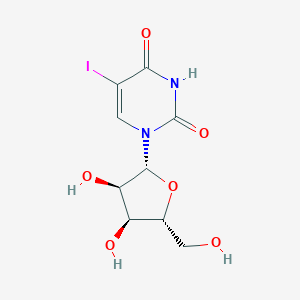

5-Iodouridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLVDIXBGWPIS-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-99-3 | |

| Record name | 5-Iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-iodouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZK4KVC76P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Iodouridine and Its Derivatives

Direct Iodination of Uridine (B1682114)

Direct iodination of uridine involves the introduction of an iodine atom at the C-5 position of the pyrimidine (B1678525) ring. This regioselective modification is a fundamental approach to synthesizing 5-iodouridine.

Optimization of Reaction Conditions for this compound Synthesis

Recent advancements in the direct iodination of uridine have focused on developing efficient and environmentally benign methods. One such approach utilizes mechanical grinding under solvent-free conditions, offering a "green chemical" alternative for the C-5 iodination of pyrimidine derivatives ereztech.comwikipedia.org.

For the synthesis of this compound (5I-rU) and 5-iodo-2'-deoxyuridine (5I-dU), optimized conditions involved the use of 2.0 equivalents of silver nitrate (B79036) (AgNO₃) and molecular iodine (I₂) ereztech.comwikipedia.org. The reaction for 5I-rU was performed for 25 minutes, yielding 83% of the product ereztech.comwikipedia.org. Notably, the iodination of 2′-OMe-uridine (5I-mU) was completed within 15 minutes, achieving an impressive 98% yield ereztech.com. Comparative studies showed that silver nitrate was superior to other nitrate salts such as silver sulfate (B86663) (Ag₂SO₄), sodium nitrate (NaNO₃), and sodium nitrite (B80452) (NaNO₂) in terms of reaction yields for uridine and its derivatives ereztech.comwikipedia.org.

The regioselective iodination of pyrimidine-5'-triphosphate can also be achieved using N-iodosuccinimide (NIS) nih.govfishersci.fi.

Table 1: Optimized Direct Iodination Yields

| Product | Reagents | Reaction Time | Yield |

| This compound | 2.0 Equiv. AgNO₃, I₂ (mechanical grinding) | 25 min | 83% |

| 5-Iodo-2′-OMe-uridine | 2.0 Equiv. AgNO₃, I₂ (mechanical grinding) | 15 min | 98% |

Role of Iodine Monochloride in C-5 Halogenation Pathways

Iodine monochloride (ICl) plays a significant role as an electrophilic iodinating reagent in the C-5 halogenation of uracil (B121893) bases and protected nucleosides fishersci.no. Treatment with ICl can provide the corresponding 5-iodouracil (B140508) products in over 95% purified yields fishersci.no. Historically, this compound (5IU) has been synthesized by treating uridine with an ICl solution in carbon tetrachloride (CCl₄) in N-ethylacetamide citeab.com.

Beyond its utility as an iodinating agent, ICl, similar to molecular iodine (I₂), exhibits Lewis acid characteristics fishersci.fi. This property allows ICl to facilitate the introduction of iodine at the C5 position of pyrimidine rings in ribonucleosides fishersci.fi. However, it is important to note that the Lewis acid nature of iodine electrophiles, such as ICl, can also lead to undesired side reactions, including deglycosylation, anomerization, and isomerization of nucleosides, akin to acidic hydrolysis of the glycoside bond fishersci.nofishersci.fi.

Intermediates in 5-Halogenouracil Nucleoside Synthesis: The 5-Halo-6-Azido-5,6-Dihydro Intermediate

The mechanism of C-5 halogenation in uracil nucleosides often proceeds through specific intermediates. Research has demonstrated the isolation of 5-halo-6-azido-5,6-dihydro intermediate products, such as 10a and 10b fishersci.no. These intermediates were obtained from the reaction of 3',5'-di-O-acetyl-2'-deoxyuridine with iodine monochloride or N-bromosuccinimide (NBS) in the presence of sodium azide (B81097) (NaN₃) at 0 °C fishersci.no. The successful isolation of these compounds provides strong evidence that the C-5 halogenation reaction indeed proceeds via a 5-halo-6-azido-5,6-dihydro intermediate fishersci.no.

Similarly, in chlorination reactions, a mild and efficient method using N-chlorosuccinimide (NCS) with sodium azide at room temperature has been reported to generate 5-chloro-6-azido-5,6-dihydro-intermediates citeab.com. These intermediates can then be converted to their respective 5-chloro derivatives through mild heating to 45 °C citeab.com. This mechanistic pathway involving 5,6-dihydro adducts as intermediates is also observed in reactions of 5-bromouracils with various nucleophiles fishersci.atwikipedia.org.

Advanced Synthetic Strategies for this compound Analogs

Beyond direct halogenation, palladium-catalyzed cross-coupling reactions offer versatile and powerful methods for synthesizing diverse this compound analogs by forming new carbon-carbon and carbon-heteroatom bonds wikipedia.org. Halogenated nucleoside derivatives, including this compound, serve as crucial starting materials for these sophisticated transformations wikipedia.org.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing nucleosides at the C-5 position. For instance, Suzuki coupling of this compound (5-IdU) with aryl or styrylboronic acid derivatives can be employed to prepare fluorescent 5-substituted uridine analogs wikipedia.org. These reactions can often be performed under mild conditions and exhibit high tolerance for various functional groups, making them valuable tools in nucleoside chemistry wikipedia.org.

Heck coupling, another prominent palladium-catalyzed reaction, has been successfully applied to this compound. Heck coupling of styrene (B11656) derivatives and 5-IdU proceeds in good yield using stoichiometric potassium tetrachloropalladate(II) (K₂PdCl₄) in dimethylformamide (DMF) at 80 °C, with catalytic amounts of palladium also being effective wikipedia.org. Furthermore, aqueous-phase Heck coupling reactions involving this compound and alkenes have been developed, carried out under phosphine-free conditions in the presence of triethylamine, leading to desired products in high yields americanelements.com.

Heck Coupling of this compound-5'-Triphosphates with Allylamine (B125299)

A particularly efficient advanced synthetic strategy involves the palladium-catalyzed Heck coupling of this compound-5'-triphosphates with allylamine wikipedia.orgfishersci.dk. This reaction is characterized by its high stereoselectivity, consistently yielding (E)-5-aminoallyl-uridine-5'-triphosphate with high purity and good yields wikipedia.orgfishersci.dk.

Sonogashira Coupling of 5-Iodopyrimidine (B189635) Triphosphates with Propargylamine

The Sonogashira coupling reaction provides an efficient and chemoselective pathway for synthesizing 5-aminopropargyl-pyrimidine-5'-triphosphates from 5-iodopyrimidine triphosphates. This methodology typically involves a two-step process:

Regioselective C-5 iodination: Pyrimidine-5'-triphosphate undergoes highly regioselective iodination at the C-5 position using reagents such as N-iodosuccinimide and sodium azide. This step ensures the precise placement of the iodine atom, which is critical for subsequent functionalization tandfonline.comresearchgate.netnih.govnih.gov.

This approach has been successfully applied to produce 5-aminopropargyl-uridine-5'-triphosphates and 5-aminopropargyl-cytidine-5'-triphosphates with high purity (typically >99% by HPLC) and good yields tandfonline.comresearchgate.netnih.gov.

Table 1: Representative Yields and Purity for Sonogashira Coupling Products

| Product | Purity (HPLC) | Yield | Reference |

| 5-aminopropargyl-uridine-5'-triphosphate | >99.8% | Good | researchgate.net |

| 5-aminopropargyl-pyrimidine-5'-triphosphate | >99% | Good | tandfonline.comnih.gov |

Suzuki-Miyaura Cross-Coupling of Solid-Supported this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction offers a powerful route for introducing aryl and heteroaryl moieties at the C5 position of uridine derivatives, particularly when employing solid-phase synthesis techniques.

Solid-phase methodology: this compound derivatives can be anchored onto solid supports, such as 2-chlorotrityl chloride resin, via an acetal (B89532) linkage. This strategy effectively protects the 2'- and 3'-hydroxyl groups of the ribose moiety, providing an opportunity for modifications specifically on the nucleobase or at the 5'-position griffith.edu.auresearchgate.net.

Reaction conditions: These solid-supported this compound derivatives undergo Suzuki-Miyaura cross-coupling reactions with various aryl/heteroarylboronic acids. The reactions are often conducted under microwave-assisted, ligand-free conditions, utilizing catalysts like Pd(dppf)Cl2 ⋅ CH2Cl2 and bases such as K3PO4 in a tert-BuOH/toluene/water solvent system griffith.edu.auresearchgate.netresearchgate.net. This method yields 5-aryl/heteroaryl uridine derivatives, with reported yields ranging from moderate to good acs.orgmdpi.com. The acid-labile acetal linker strategy allows for potential applications in solid-phase peptide synthesis or late-stage modification of uridyl peptide nucleoside antibiotic analogues griffith.edu.au.

Post-transcriptional functionalization of RNA: Beyond solid-phase synthesis, this compound triphosphate (IUTP) can be efficiently incorporated into RNA oligonucleotides (ONs) using T7 RNA polymerase. The resulting iodouridine-labeled RNA transcripts can then be functionalized post-transcriptionally via Suzuki-Miyaura cross-coupling. This process can be performed under mild conditions (37°C and pH 8.5) using a catalytic system composed of Pd(OAc)2 and 2-aminopyrimidine-4,6-diol (ADHP) or dimethylamino-substituted ADHP (DMADHP) in the presence of various boronic acid and ester substrates nih.govoup.comnih.gov. The efficiency of this Suzuki coupling can be influenced by the nucleic acid's conformational space, with G-quadruplex structures sometimes yielding better results compared to single-stranded random coil structures nih.gov.

Table 2: Representative Conditions and Outcomes for Suzuki-Miyaura Cross-Coupling

| Substrate Type | Catalyst | Base | Solvent System | Conditions | Yields (Range) | Reference |

| Solid-supported this compound derivative | Pd(dppf)Cl2 ⋅ CH2Cl2 | K3PO4 | tert-BuOH/toluene/water | Microwave-assisted, ligand-free | Moderate to Good | griffith.edu.auresearchgate.net |

| Iodouridine-labeled RNA ONs (post-transcriptional) | Pd(OAc)2, ADHP or DMADHP | N/A | Aqueous (pH 8.5) | 37°C | Efficient | nih.govoup.comnih.gov |

| Unprotected 2'-deoxyuridine (B118206) (5-iodo-2'-deoxyuridine) | Palladium acetate, triphenylphosphine | N/A | Aqueous | N/A | Moderate to Good | mdpi.com |

Synthesis of C5-Substituted Uridine Nucleosides from Protected this compound

Protected this compound serves as a versatile precursor for the synthesis of a wide array of C5-substituted uridine nucleosides. This functionalization is primarily achieved through various palladium-catalyzed cross-coupling reactions.

Cross-coupling reactions: Palladium-catalyzed Sonogashira-type cross-coupling reactions are commonly employed to introduce alkynyl functionalities at the C5 position digitellinc.comnih.gov. Additionally, nickel-copper catalyzed C-H activation, specifically the Cadiot-Chodkiewicz coupling, can be utilized between terminal alkynes and C5-ethynyl protected uridine digitellinc.comnih.govmdpi.com.

Diversity of C5 substituents: A broad range of C5 modifications can be introduced, including aryl and alkyl groups. Examples of C5-substituted-(1,3-diyne)-uridines synthesized from protected this compound include those with 4-(trifluoromethyl)benzene, 4-pentyl-benzene, 3,5-dimethoxy-benzene, 4-(trifluoromethoxy)benzene, 3-aniline, 4-pyridine, 3-thiophene, C6H13, 2-pyrimidine, cyclopropyl, and phenyl groups nih.govmdpi.com.

Protection strategies: To facilitate these reactions and prevent unwanted side reactions, the 2' and 3' positions of the ribose moiety are typically protected (e.g., with an isopropylidene group), and the 5'-hydroxyl group may be acylated mdpi.com.

Other cross-coupling methods: Beyond Sonogashira and Cadiot-Chodkiewicz, other palladium-catalyzed cross-coupling reactions such as Heck and Stille couplings have also been successfully applied to this compound to introduce diverse C5 substituents, including alkenyl and heteroaryl groups acs.orgmdpi.comacs.orgresearchgate.netresearchgate.netfiu.edu.

Table 3: Yields for C5-Substituted-(1,3-diyne)-uridines via Cross-Coupling

| Coupling Reaction Type | Yield Range | Reference |

| Sonogashira and Nickel-Copper Catalyzed C-H Activation | 25%–67% | nih.gov |

Preparation of Other Iodinated Nucleosides from this compound Precursors

While the primary focus of this compound research often involves its use as a precursor for C5-functionalization, the synthesis of this compound itself and other related 5-iodinated pyrimidine nucleosides (e.g., 5-iodo-2'-deoxyuridine, 5-iodocytidine) from their non-iodinated counterparts is also a significant area.

Direct Iodination: Early methods for synthesizing this compound (5IU) and 5-iodo-2'-deoxyuridine (5IdU) involved refluxing uridine or 2'-deoxyuridine with potassium iodide (KI) or iodine (I2) in an aqueous nitric acid (HNO3) solution, yielding 66% and 56% respectively mostwiedzy.pl.

Iodine Monochloride (ICl) Method: Another straightforward method involves reacting uridine with iodine monochloride in anhydrous methanol (B129727), typically at 50°C, followed by filtration and drying to obtain this compound researchgate.netpatsnap.com. Similar procedures have been used for 5-iodocytidine (B14750) mostwiedzy.pl.

Regioselective Iodination of Triphosphates: For the synthesis of iodinated pyrimidine nucleotides, a highly regioselective C-5 iodination of pyrimidine-5'-triphosphates can be achieved using N-iodosuccinimide and sodium azide tandfonline.comnih.govnih.gov.

Synthesis of 4'-C-alkylated-5-iodo-2'-deoxypyrimidine nucleosides: Complex iodinated nucleosides, such as 4'-C-alkylated-5-iodo-2'-deoxypyrimidine nucleosides, can be prepared through a multi-step strategy involving acetylation, cerium(IV) ammonium (B1175870) nitrate (CAN)-mediated iodination, and subsequent deprotection of 4'-C-alkylated uridine derivatives arkat-usa.org.

Table 4: Synthesis of 5-Iodinated Uridine and Cytidine Derivatives

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Uridine | KI or I2 in HNO3 (aqueous, reflux) | This compound (5IU) | 66% | mostwiedzy.pl |

| 2'-deoxyuridine | KI or I2 in HNO3 (aqueous, reflux) | 5-Iodo-2'-deoxyuridine (5IdU) | 56% | mostwiedzy.pl |

| Uridine | Iodine monochloride in anhydrous methanol (50°C) | This compound | Not stated | patsnap.com |

| Pyrimidine-5'-triphosphate | N-iodosuccinimide, sodium azide | 5-Iodopyrimidine-5'-triphosphate | Good | tandfonline.comnih.govnih.gov |

| 2'-deoxycytidine hydrochloride | Iodic acid, iodine, CCl4 in AcOH (aqueous) | 5-Iodo-2'-deoxycytidine (B1674142) (5IdC) | 68% | mostwiedzy.pl |

Enzymatic Synthesis of Modified DNA and RNA Incorporating this compound

Enzymatic methods provide a powerful and increasingly utilized route for incorporating modified nucleosides like this compound into nucleic acid polymers, enabling the creation of functionalized DNA and RNA.

RNA Synthesis: this compound triphosphate (IUTP) can be efficiently incorporated into RNA oligonucleotides (ONs) by T7 RNA polymerase during in vitro transcription reactions nih.govoup.comnih.govresearchgate.net. This enzymatic incorporation allows for the generation of RNA transcripts containing iodine at specific sites, which can then be used for post-transcriptional modifications, such as Suzuki-Miyaura cross-coupling, to introduce various labels or functionalities nih.govoup.comnih.gov. While T7 RNA polymerase can accept modified nucleoside triphosphates, their incorporation efficiency might be somewhat lower compared to natural substrates annualreviews.orgnih.gov.

DNA Synthesis: The monophosphate form of this compound, fialuridine (B1672660) monophosphate (FIAUMP), can be incorporated into DNA by various mammalian DNA polymerases, including alpha, beta, gamma, delta, and epsilon, during in vitro DNA synthesis nih.gov. Notably, DNA polymerase-gamma efficiently generates oligonucleotide products similar in length to those produced with normal deoxynucleoside triphosphates (dNTPs). However, nuclear DNA polymerases may produce significantly shorter oligonucleotide products when incorporating FIAUMP compared to natural dTTP nih.gov.

Applications in Modified Nucleic Acid Libraries: The enzymatic incorporation of this compound analogs is crucial for the creation of modified DNA and RNA libraries. These libraries are valuable tools in molecular evolution and in vitro selection processes, allowing for the screening and identification of nucleic acids with desired binding or catalytic properties nih.gov. For instance, this compound has been used to create base-modified RNA aptamers that can bind to target proteins with high affinity and form crosslinks upon UV irradiation nih.gov.

Table 5: Enzymatic Incorporation of this compound Derivatives

| Nucleotide Analog | Enzyme Type | Nucleic Acid Type | Incorporation Efficiency/Outcome | Reference |

| This compound triphosphate (IUTP) | T7 RNA Polymerase | RNA | Efficiently incorporated into RNA ONs at one or multiple sites, enabling post-transcriptional functionalization. | nih.govoup.comnih.govresearchgate.net |

| Fialuridine monophosphate (FIAUMP) | Mammalian DNA Polymerases (alpha, beta, gamma, delta, epsilon) | DNA | Incorporated into nascent DNA; DNA pol-gamma produces efficient, similar-length products; nuclear DNA polymerases yield shorter products. | nih.gov |

Molecular Mechanisms of Action of 5 Iodouridine

Interference with Nucleic Acid Synthesis

A primary facet of 5-iodouridine's mechanism of action is its direct interference with the synthesis of nucleic acids. This interference is multifaceted, involving the inhibition of viral DNA synthesis and replication, its incorporation into both viral DNA and RNA, and its subsequent impact on cellular DNA replication and repair mechanisms.

Inhibition of Viral DNA Synthesis and Replication

This compound, in its deoxyribose form (5-iodo-2'-deoxyuridine or idoxuridine), is a potent inhibitor of the replication of certain DNA viruses, notably herpes simplex virus (HSV). nih.gov The antiviral activity is contingent upon its phosphorylation by viral and cellular kinases to its active triphosphate form. This triphosphate derivative then acts as a competitive inhibitor of viral DNA polymerase, an essential enzyme for the replication of the viral genome.

The antiviral action of a related compound, 5-iodo-2-pyrimidinone deoxyribonucleoside (IPdR), against herpes simplex virus type 2 (HSV-2) has been shown to be exerted through the inhibition of HSV DNA synthesis. This inhibition is not a result of suppressed synthesis of viral proteins or mRNA involved in DNA synthesis, nor is it due to the depletion of deoxynucleotides. Instead, it is suggested that the inhibition may stem from damage to the DNA template or interference at the DNA replication complex.

Furthermore, the incorporation of 5-iodo-2'-deoxyuridine into viral DNA can lead to the production of faulty viral particles that are non-infectious or have reduced infectivity due to accumulated mutations and structural abnormalities in their genetic material. This disruption of viral replication helps to control the spread of the infection.

Incorporation into Viral RNA and DNA

A critical aspect of this compound's mechanism is its ability to be incorporated into both viral RNA and DNA, masquerading as a natural nucleotide. The extent of this incorporation is a key determinant of its biological activity.

Incorporation into Viral DNA:

Following its conversion to the triphosphate form, 5-iodo-2'-deoxyuridine triphosphate can be utilized as a substrate by viral DNA polymerases, leading to its insertion into the growing viral DNA chain in place of thymidine (B127349). nih.gov The presence of the bulky iodine atom at the 5-position of the uracil (B121893) base can cause steric hindrance, distorting the DNA double helix and impairing the function of enzymes involved in DNA replication and transcription. This structural perturbation can lead to mispairing with guanine (B1146940) instead of adenine (B156593) during subsequent rounds of replication, inducing mutations in the viral genome. Studies with herpes simplex virus type 1 have demonstrated a direct correlation between the degree of incorporation of 5-iodo-2'-deoxyuridine and the inhibition of viral replication. nih.gov

| Parameter | Value | Virus |

| Percent substitution for thymidine | Correlates with antiviral activity | Herpes Simplex Virus Type 1 |

This table summarizes the relationship between the incorporation of 5-iodo-2'-deoxyuridine into viral DNA and its antiviral effect.

Incorporation into Viral RNA:

While the incorporation into DNA is well-documented for its deoxyribose form, this compound triphosphate (IUTP) can also be incorporated into RNA. Studies have shown that bacteriophage T7 RNA polymerase can efficiently incorporate IUTP into RNA transcripts in vitro. researchgate.netnih.gov This suggests a potential mechanism of action against RNA viruses, where the incorporation of this compound into the viral RNA genome could lead to mutations and disrupt viral replication and transcription. nih.govglenresearch.comresearchgate.net The functional consequences of such incorporation in RNA viruses are an area of ongoing research.

Impact on Cellular DNA Replication and Repair Mechanisms

The effects of this compound are not limited to viral nucleic acids. Its incorporation into cellular DNA can significantly impact normal cellular processes, particularly DNA replication and repair. This is a key aspect of its radiosensitizing properties in cancer therapy.

When incorporated into the DNA of mammalian cells, 5-iodo-2'-deoxyuridine can sensitize the cells to the effects of ionizing radiation. This radiosensitization is associated with an increase in the number of radiation-induced chromatin breaks and DNA double-strand breaks. Furthermore, the incorporation of this analog has been shown to reduce the rate of repair of these DNA lesions. This impairment of DNA repair mechanisms enhances the cytotoxic effects of radiation, leading to increased cell death in targeted cancer cells.

Interaction with Cellular Enzymes and Pathways

Beyond its direct effects on nucleic acid structure and synthesis, this compound and its derivatives can interact with and modulate the activity of several key cellular and viral enzymes involved in nucleotide metabolism and DNA replication.

Inhibition of Thymidine Kinase by 5'-Deoxy-5'-iodouridine

Thymidine kinase (TK) is a crucial enzyme in the salvage pathway of nucleotide synthesis, catalyzing the phosphorylation of thymidine to thymidine monophosphate. Certain derivatives of this compound can act as potent inhibitors of this enzyme. For instance, 5-iodo-2'-deoxy-L-uridine (L-IdU) has been shown to be a purely competitive inhibitor of herpes simplex virus type 1 (HSV-1) thymidine kinase with a Ki of 0.24 µM. nih.gov This inhibition is selective for the viral enzyme, with no significant effect on human cytosolic TK. nih.gov

| Compound | Enzyme | Inhibition Type | Ki Value |

| 5-Iodo-2'-deoxy-L-uridine (L-IdU) | Herpes Simplex Virus Type 1 Thymidine Kinase | Competitive | 0.24 µM |

This table presents the kinetic data for the inhibition of HSV-1 Thymidine Kinase by a this compound derivative.

Influence on Thymidylate Phosphorylase and Viral DNA Polymerases

Thymidylate Phosphorylase:

Thymidylate phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in the catabolism of thymidine. It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. While direct kinetic data for this compound with TP is limited, studies on the related compound 5-iodouracil (B140508) have shown that it can bind to the active site of human thymidine phosphorylase. This binding suggests that this compound could potentially act as a substrate or inhibitor of TP, thereby influencing the cellular pool of pyrimidine (B1678525) nucleosides.

Viral DNA Polymerases:

As previously mentioned, the triphosphate form of 5-iodo-2'-deoxyuridine acts as a competitive inhibitor of viral DNA polymerases with respect to the natural substrate, deoxythymidine triphosphate (dTTP). This competition reduces the rate of viral DNA synthesis. The inhibitory potency can vary between different viral polymerases. For example, the triphosphate of a related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine, was found to be a potent inhibitor of HSV-1 DNA polymerase with a Ki of 0.25 µM. While specific Ki values for 5-iodo-2'-deoxyuridine triphosphate against various viral DNA polymerases are not extensively documented in readily available literature, its mechanism as a competitive inhibitor is a well-established principle for nucleoside analogs.

Interaction with Cyclic Nucleotide Signaling Enzymes (e.g., Nucleotide Cyclase)

Currently, there is a lack of available scientific literature detailing the direct interaction of this compound with cyclic nucleotide signaling enzymes such as adenylate cyclase or guanylate cyclase. Research has not established a mechanism whereby this compound or its metabolites directly modulate the activity of these enzymes or interfere with the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways. nih.govnih.govnih.govnih.govnih.govwikipedia.orguniprot.orgguidetopharmacology.orgmedchemexpress.com

Modulation of Gene Expression and Cellular Processes

Effects on RNA Structure and Function

The substitution of uridine (B1682114) with this compound in an RNA molecule introduces a large, electronegative iodine atom at the C5 position of the pyrimidine ring. This modification can influence the structural and functional properties of the RNA. The presence of the bulky iodine atom can alter local RNA conformation and affect base-stacking interactions, which are crucial for the stability of RNA secondary structures like helices. nih.govyoutube.comresearchgate.net

While the direct thermodynamic consequences of this compound incorporation are not extensively detailed, the effects of other uridine modifications provide a comparative framework. For instance, the isomerization of uridine to pseudouridine (B1679824) enhances the rotational freedom of the base and adds a hydrogen bond donor, which can increase the thermal stability of RNA duplexes. nih.gov Although this compound does not add a hydrogen bond donor, its size and electronic properties are expected to modify the local RNA environment.

Functionally, the incorporation of this compound has been shown to have tangible effects. In the context of RNA interference (RNAi), short interfering RNA (siRNA) duplexes containing this compound have demonstrated reduced gene silencing activity. This suggests that the modification may interfere with the proper recognition and processing of the siRNA by the RNA-induced silencing complex (RISC), particularly the Argonaute protein. nih.govnih.govyoutube.comyoutube.comresearchgate.net

Alteration of RNA Stability and Translation

The presence of modified nucleotides within a messenger RNA (mRNA) sequence can significantly impact its translation by the ribosome. The related compound 5-fluorouracil (B62378) has been shown to decrease the efficiency of translational recoding events, such as programmed frameshifting and stop-codon readthrough, and to inhibit cap-independent translation. mdpi.com This suggests that the ribosome is sensitive to modifications in the RNA template.

Impact on RNA-Protein Interactions and RNA Localization

This compound has a profound and well-documented impact on the study of RNA-protein interactions due to its photoreactive properties. nih.gov When an RNA molecule containing this compound is exposed to long-wavelength ultraviolet (UV) light (typically >300 nm), the carbon-iodine bond can be excited, leading to the formation of a covalent crosslink with nearby amino acid residues of a binding protein. oup.com This "zero-length" crosslinking is highly efficient, often three to five times more so than with 5-bromouracil, and is particularly effective at forming bonds with aromatic amino acids like tyrosine and phenylalanine. oup.comnih.gov

This property makes this compound an invaluable tool for mapping the precise binding sites of RNA-binding proteins (RBPs) on their RNA targets. jenabioscience.comyoutube.com By incorporating the analog at specific sites within an RNA sequence, researchers can pinpoint which parts of the RNA are in direct contact with a protein partner. This technique has been successfully used to define the interaction interfaces in various nucleoprotein complexes.

| RNA-Protein Complex | Crosslink Site on Protein | Crosslinking Efficiency |

| MS2 RNA hairpin - MS2 Coat Protein | Tyrosine 85 | 75-95% |

| U1 snRNA hairpin - U1A N-terminal RBD | Tyrosine 13 | Not specified |

This table summarizes key findings from photocrosslinking studies using this compound-substituted RNA to identify specific amino acid residues at the RNA-protein interface. oup.comnih.gov

By altering the binding interface or the affinity of RBPs for a target RNA, this compound incorporation could theoretically influence the subcellular localization of the RNA, as transport and localization are often mediated by specific RBPs.

Influence on Cell Proliferation, Differentiation, and Metabolism

The influence of this compound on broad cellular processes is primarily understood through studies of its deoxyribonucleoside form, 5-iodo-2'-deoxyuridine (IdUrd), and other derivatives, which interfere with nucleotide metabolism and nucleic acid synthesis. mpbio.com

Upon entering a cell, these nucleoside analogs can be phosphorylated by cellular kinases. For instance, 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) is phosphorylated to its triphosphate form, which then acts as a potent competitive inhibitor of viral reverse transcriptase. nih.gov The initial phosphorylation step is often catalyzed by thymidine kinase, which some this compound derivatives competitively inhibit. nih.gov

| Compound/Derivative | Enzyme/Process Affected | Observed Effect |

| 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) | Cytosolic Thymidine Kinase | Competitive Inhibition (Ki = 2.63 µM) |

| 3'-azido-2',3'-dideoxy-5-iodouridine monophosphate | Thymidylate Kinase | Weak Competitive Inhibition (Ki = 55.3 µM) |

| 5-iodo-2'-deoxyuridine (IdUrd) | Cellular Proliferation (Bone Marrow) | Highly cytotoxic |

| 5-iodouracil (IUra) | Dihydrouracil Dehydrogenase | Competitive Inhibition |

| 2′,3′-isopropylidene-5-iodouridine | HIV-1 Replication | Inhibition of viral particle transduction |

This table details the effects of this compound derivatives on key metabolic enzymes and cellular processes. nih.govnih.govnih.gov

Academic Applications of 5 Iodouridine in Research Methodologies

Research Tool in Molecular Biology and Biochemistry

5-Iodouridine serves as a versatile research tool, enabling scientists to probe the intricate world of nucleic acids. Its applications range from labeling and tracking these vital macromolecules to dissecting their metabolic pathways and understanding their complex three-dimensional structures.

The incorporation of this compound into DNA and RNA allows for the site-specific labeling of these molecules. The iodine atom at the 5-position of the uracil (B121893) base provides a unique tag that can be exploited for various analytical techniques. This labeling strategy is instrumental in tracking the fate of nucleic acids within cellular environments and in elucidating their structural characteristics. For instance, the heavy iodine atom can be used as a handle for biophysical methods to study the conformation and dynamics of DNA and RNA.

A significant application of this compound in this context is in site-directed spin labeling. In this technique, a stable nitroxide radical can be attached to the this compound base. The resulting spin-labeled nucleic acid can then be analyzed by electron paramagnetic resonance (EPR) spectroscopy to obtain information about the local environment and distances within the macromolecule, thereby providing insights into its structure and conformational changes.

As a nucleoside analog, this compound is a valuable substrate in biochemical assays designed to investigate the pathways of nucleic acid metabolism. oup.com When introduced into cellular or in vitro systems, it can be metabolized by the same enzymes that process natural nucleosides like uridine (B1682114) and thymidine (B127349). By tracking the incorporation and conversion of this compound, researchers can gain insights into the activities of various enzymes involved in nucleotide synthesis and degradation. nih.gov

For example, radiolabeled this compound can be used to measure the rate of DNA synthesis in cells. Its uptake and incorporation into newly synthesized DNA can be quantified to assess the effects of various compounds or conditions on cell proliferation and DNA replication. These assays are fundamental in cancer research and in the development of antiviral therapies that target nucleic acid metabolism.

Furthermore, the ability of this compound to participate in photochemical reactions makes it a powerful tool for studying nucleic acid-protein interactions, which are crucial for a vast array of cellular functions. By understanding where proteins bind to DNA and RNA, researchers can unravel the mechanisms of gene regulation, DNA repair, and other fundamental biological processes. The use of this compound in cross-linking experiments, as detailed in the following section, is a key methodology for mapping these interaction sites and thus inferring function.

This compound has proven to be particularly useful in the fields of X-ray crystallography and photocross-linking for the structural analysis of nucleic acids and their complexes.

In X-ray crystallography , the determination of the three-dimensional structure of a macromolecule often requires the solution of the "phase problem." The incorporation of heavy atoms into the crystal can facilitate this process through techniques like isomorphous replacement and anomalous scattering. The iodine atom in this compound is sufficiently electron-rich to serve as such a heavy atom. By replacing specific uridine residues with this compound, researchers can produce heavy-atom derivatives of RNA crystals, which can be instrumental in solving their crystal structures.

Photocross-linking experiments utilize the photosensitive nature of this compound to covalently link nucleic acids to interacting proteins. oup.comglenresearch.comnih.govresearchgate.net Upon exposure to UV light of a specific wavelength (around 325 nm), the 5-iodouracil (B140508) base becomes highly reactive and can form a covalent bond with nearby amino acid residues of a binding protein. oup.comnih.gov This technique "freezes" the transient interaction, allowing for the identification of the specific protein and the precise site of interaction on the nucleic acid. This method offers high crosslinking yields and specificity, providing a powerful approach to map the contact points within nucleoprotein complexes. nih.gov

| Technique | Role of this compound | Information Gained |

|---|---|---|

| X-ray Crystallography | Provides a heavy atom for phasing | Facilitates the determination of the 3D structure of RNA |

| Photocross-linking | Acts as a photo-reactive cross-linking agent | Identifies direct interaction sites between nucleic acids and proteins |

Probes for Studying Biological Processes

Beyond its utility as a general research tool, this compound and its derivatives serve as sophisticated probes for dissecting specific biological processes, particularly in the study of drug action and resistance.

This compound is a member of the class of nucleoside analogs, which are compounds that mimic natural nucleosides and can interfere with cellular processes involving nucleic acids. medchemexpress.com These analogs have been instrumental in elucidating the mechanisms of action of various therapeutic agents and in understanding the molecular basis of drug resistance.

In the context of antiviral and anticancer research, this compound and its deoxy-derivative, 5-Iodo-2'-deoxyuridine (Idoxuridine), are used to study the inhibition of DNA synthesis. These compounds can be phosphorylated within the cell to their triphosphate forms, which can then act as competitive inhibitors of DNA polymerases or be incorporated into the growing DNA chain, leading to chain termination or a dysfunctional genome. By studying how these analogs affect viral replication or cancer cell proliferation, researchers can gain a deeper understanding of the enzymatic pathways involved and the mechanisms by which resistance to these agents may arise.

| Area of Study | Application of this compound | Key Research Findings |

|---|---|---|

| Antiviral Research | Investigating the inhibition of viral DNA synthesis | Elucidation of the mechanism of action of nucleoside analog antiviral drugs |

| Cancer Research | Studying the disruption of DNA replication in cancer cells | Understanding the pathways leading to drug resistance in chemotherapy |

Investigation of DNA Replication and Cell Proliferation

This compound and its deoxyribonucleoside analog, 5-Iodo-2'-deoxyuridine (IdU), are invaluable tools in the study of DNA replication and cell proliferation. As analogs of thymidine, they are incorporated into newly synthesized DNA during the S-phase of the cell cycle. This characteristic allows researchers to specifically label and identify cells that are actively dividing.

One of the most powerful applications of IdU is in mass cytometry (CyTOF). nih.govnih.gov This technique allows for high-dimensional, single-cell analysis by using antibodies tagged with heavy metal isotopes. In this context, IdU is directly measured by the mass cytometer, detecting the iodine atom incorporated into the DNA of S-phase cells. jove.comstandardbio.com This method offers several advantages over traditional techniques that use 5-bromo-2´-deoxyuridine (BrdU), such as eliminating the need for secondary antibodies or harsh DNA denaturation steps. nih.govjove.com The rapid incorporation of IdU, with incubation times as short as 10-15 minutes, provides a reliable snapshot of cells actively synthesizing DNA. nih.govjove.com

By combining IdU labeling with the measurement of other key cell cycle proteins, researchers can achieve a clear delineation of all five phases of the cell cycle. nih.govnih.gov This multiparameter approach provides a detailed understanding of cell cycle regulation and how it is disrupted in various diseases, including cancer. nih.gov For instance, this methodology has been used to investigate the cell cycle state of stem and progenitor cell compartments in patients with acute myeloid leukemia. jove.com

| Marker | Cell Cycle Phase Indicated | Function/Role in Cell Cycle |

|---|---|---|

| 5-Iodo-2'-deoxyuridine (IdU) | S Phase | Incorporated into newly synthesized DNA, directly marking cells in the process of DNA replication. nih.gov |

| Phosphorylated Retinoblastoma protein (pRb) | G0/G1 Transition | Phosphorylation of Rb is a critical step for entry into the S phase. Low levels indicate G0 phase. nih.govnih.gov |

| Cyclin B1 | G2/M Phase | Accumulates during the G2 phase and is essential for the transition into mitosis (M phase). nih.govnih.gov |

| Phosphorylated Histone H3 (pHH3) | M Phase | Specifically marks cells undergoing mitosis, as histone H3 phosphorylation is tightly correlated with chromosome condensation. nih.govnih.gov |

Radiolabeling with Iodine Isotopes (e.g., ¹²⁵I) for Tracking

The iodine atom in this compound can be substituted with a radioactive isotope, most commonly Iodine-125 (¹²⁵I), creating a powerful tracer for tracking cellular processes in vitro and in vivo. nih.govresearchgate.net Because 5-[¹²⁵I]iodo-2'-deoxyuridine (¹²⁵IdU) is a precursor for DNA synthesis, it is incorporated into the genetic material of proliferating cells. nih.govnih.gov This allows for the sensitive and quantitative monitoring of DNA synthesis rates and the fate of dividing cells. nih.govresearchgate.net

The high sensitivity of radionuclide-based detection makes ¹²⁵IdU a valuable tool in various research areas. nih.gov For example, it can be used to screen the efficacy of anti-tumor drugs by measuring their impact on the DNA synthesis of cancer cells in organ culture. nih.gov The emitted radiation from ¹²⁵I can be detected by imaging modalities like single-photon emission computed tomography (SPECT), enabling the non-invasive tracking of labeled cells within a living organism. nih.gov

A notable application of ¹²⁵IdU is in the study of stem cell biology. Research on human embryonic stem cells (hESCs) has utilized ¹²⁵IdU to understand their sensitivity to internalized radionuclides. nih.govnih.gov These studies provide crucial insights into the effects of radiation on the survival, proliferation, and pluripotency of these foundational cells. nih.govnih.gov For instance, one study demonstrated that hESCs are significantly more sensitive to ¹²⁵IdU than a human fibrosarcoma cell line, with a high dose leading to complete cell death in the hESC population. nih.gov

| ¹²⁵IdU Concentration | Observed Effect on hESC Population (after 24h treatment) | Pluripotency Marker Expression (in surviving cells) |

|---|---|---|

| 0.1 µCi/ml | Complete death of the hESC population. nih.gov | Not applicable. |

| 0.01 µCi/ml | Colonies became less defined, with signs of differentiation and cells growing in a monolayer. nih.gov | Comparable to non-treated controls. nih.gov |

Therapeutic Research Strategies Involving 5 Iodouridine

Antiviral Therapeutic Development

Broad Spectrum Antiviral Activity

While research into nucleoside analogues is a cornerstone of antiviral drug discovery, specific studies detailing the broad-spectrum antiviral activity of 5-iodouridine itself are limited. The primary focus of research has been on its derivatives, particularly 5-iodo-2'-deoxyuridine, and their activity against specific viral families rather than a wide range of unrelated viruses. The development of broad-spectrum antiviral agents is a significant goal in virology, aiming to provide therapeutic options against diverse and emerging viral threats.

Specific Viral Targets

Research into the anti-herpetic activity of this compound derivatives has been more extensive. The compound 5-iodo-2'-deoxyuridine (also known as idoxuridine (B1674378) or IUDR) has demonstrated inhibitory effects against Herpes Simplex Virus type 1 (HSV-1). Studies have shown that IUDR is a potent topical antiviral agent in animal models, though its efficacy in humans for cutaneous viral infections is comparatively less. nih.gov The antiviral activity of IUDR in human keratinocytes infected with HSV-1 is about five times lower than in guinea pig embryo cells. nih.gov This difference is partly attributed to the higher activity of the enzyme thymidine (B127349) phosphorylase in human keratinocytes, which catabolizes and inactivates the drug. nih.gov

Another derivative, 5'-amino-2',5'-dideoxy-5-iodouridine, has been identified as a potent and selective inhibitor of HSV-1 replication with minimal cellular toxicity. nih.gov Further derivatization of this compound through N-acetylation was found to increase its ability to inhibit the deoxypyrimidine kinase of HSV-1, a key viral enzyme. nih.gov However, these modifications did not translate to antiviral activity in cell culture or enhanced potency in vivo. nih.gov

In contrast to its inhibitory effects on HSV, one study on human cytomegalovirus (CMV) found that pretreating cells with 5-iodo-2'-deoxyuridine enhanced several parameters of CMV replication. This included a shorter eclipse period, increased production of infectious virus, and a fivefold increase in virus yield per cell. biosynth.com This suggests that IUDR may interfere with a cellular product that is inhibitory to CMV replication, rather than acting as a direct antiviral against CMV in this context. biosynth.com

The research on the direct antiviral activity of this compound against Murine Sarcoma Virus (MSV) is limited. However, its derivative, 2'-Deoxy-5-iodouridine, has been reported to inhibit the replication of MSV at an optimal concentration of 16 μM. biosynth.com It is important to note that some studies have shown that 5-iododeoxyuridine can induce the activation of endogenous murine leukemia virus from cultured mouse cells, indicating a complex interaction with retroviruses. nih.govnih.gov

Regarding Human Immunodeficiency Virus (HIV), the inhibitory activity appears to be associated with specific derivatives of this compound rather than the parent compound itself. One commercial source indicates that 2'-Deoxy-5-iodouridine is a potent inhibitor of HIV. biosynth.com More detailed research has focused on other modified versions. For instance, 3'-azido-2',3'-dideoxy-5-iodouridine (B1199611) (AzIdUrd) has been shown to be a potent and selective inhibitor of HIV replication in vitro. nih.gov The triphosphate form of AzIdUrd is a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.gov

A specific derivative, 2',3'-isopropylidene-5-iodouridine, has been identified as a novel and efficient inhibitor of HIV-1. mdpi.comnih.gov In a study evaluating a series of 5-substituted uridine (B1682114) nucleosides, this compound was the only one to significantly suppress the transduction efficiency of HIV-1-based lentiviral particles. mdpi.com The presence of the bulky iodine atom in its structure is thought to be a key factor for its inhibitory activity. mdpi.com

Notably, 2',3'-isopropylidene-5-iodouridine demonstrated significantly higher efficiency in suppressing HIV-1 compared to Azidothymidine (AZT) at high, non-toxic concentrations. mdpi.comnih.gov The compound showed no toxic effects on T-cells, which are the primary target of HIV. mdpi.com

Further research has explored its potential in combination therapies. 2',3'-isopropylidene-5-iodouridine acts synergistically to repress HIV-1 when combined with the CDK4/6 inhibitor Palbociclib at low, non-toxic concentrations. mdpi.comnih.gov In contrast, no synergistic antiviral action was observed when it was combined with AZT. mdpi.com These findings suggest that 2',3'-isopropylidene-5-iodouridine is a promising candidate for further development as a non-toxic compound for HIV-1 suppression. mdpi.comresearchgate.net

| Compound | Target Virus | Key Research Finding | Synergistic Combination |

|---|---|---|---|

| 2',3'-Isopropylidene-5-Iodouridine | HIV-1 | Significantly more efficient at suppressing HIV-1 compared to AZT at high non-toxic concentrations. mdpi.comnih.gov | Acts synergistically with Palbociclib. mdpi.comnih.gov |

| 3'-azido-2',3'-dideoxy-5-iodouridine (AzIdUrd) | HIV | Potent and selective inhibitor of HIV replication in vitro. nih.gov | Not specified |

The evaluation of this compound and its direct derivatives against a broad range of RNA viruses is an area with limited published research.

A study involving the synthesis of C5-substituted-(1,3-diyne)-uridine nucleosides, which used a protected form of this compound as a starting material, evaluated these new compounds against several RNA viruses. The viruses tested included influenza H1N1 and H3N2, human respiratory syncytial virus (RSV), SARS-CoV-2, Zika virus, hepatitis C virus (HCV), Hepatitis E virus (HEV), and human coronavirus 229E (HCoV-229E). The results of this study were that none of the synthesized derivatives showed promising antiviral activity, with less than 85% inhibition observed in cell viability screenings of infected cells.

Other studies on uridine derivatives have shown some activity against certain RNA viruses. For example, specific uridine derivatives of 2-deoxy sugars have demonstrated an inhibitory effect on influenza A virus infection and high anti-HCV activity by impairing the infectivity of viral particles. nih.govnih.gov However, these studies did not specifically test this compound. Similarly, while various compounds are being investigated for activity against RSV, Zika virus, HEV, and HCoV-229E, specific research on the efficacy of this compound is not prominent in the available literature. nih.govnih.govnih.govbiorxiv.org

| Virus | Compound Tested | Reported Activity |

|---|---|---|

| Influenza H1N1/H3N2, RSV, SARS-CoV-2, Zika, HCV, HEV, HCoV-229E | C5-substituted-(1,3-diyne)-uridines (derived from this compound) | No promising antiviral activity observed. |

| Influenza A Virus | Uridine derivatives of 2-deoxy sugars | Significant inhibitory effect. nih.gov |

| Hepatitis C Virus (HCV) | Uridine derivatives of 2-deoxy sugars | High antiviral activity. nih.gov |

Combination Therapies in Antiviral Research

In the realm of antiviral research, combination therapies are often employed to enhance efficacy, reduce toxicity, and overcome drug resistance. Research has explored the use of this compound derivatives in combination with other antiviral agents. One study investigated the anti-HIV-1 activity of 2′,3′-isopropylidene-5-iodouridine. This compound was found to act synergistically to suppress HIV-1 when combined with the CDK4/6 inhibitor Palbociclib at low, non-toxic concentrations. mdpi.comnih.govresearchgate.net Interestingly, the same study found no synergistic antiviral action when this this compound derivative was combined with Azidothymidine (AZT). mdpi.comnih.govresearchgate.net This highlights the specificity of synergistic interactions and the importance of identifying optimal drug partners in combination antiviral therapy. The rationale behind such combinations is often to target different stages of the viral life cycle or different cellular pathways that the virus exploits for replication. mdpi.comnih.govresearchgate.net

The development of effective antiviral cocktails is a key strategy in combating viral infections, as they can prevent the emergence of drug-resistant strains by completely halting viral replication, an outcome rarely achieved with monotherapies. eur.nl However, care must be taken when selecting drugs for combination, as compounds with the same mechanism of action may compete with each other, potentially leading to reduced efficacy or increased toxicity. eur.nl

Anticancer Therapeutic Development

The primary anticancer mechanism of this compound and its analogue, Idoxuridine, stems from its structural similarity to thymidine, allowing it to be incorporated into the DNA of rapidly dividing cancer cells. This incorporation disrupts normal cellular processes, leading to antitumor effects.

Broad Antitumor Activity in Malignant Tumors

Clinical and preclinical studies have demonstrated the broad-spectrum antitumor activity of this compound and its derivatives across various malignancies. Early clinical studies in the 1960s explored the use of 5-iodo-2'-deoxycytidine (B1674142) in patients with adenocarcinoma, squamous cell carcinoma, Hodgkin's disease, and leukemia. nih.gov More recent phase 0 and phase I clinical trials have investigated the potential of Idoxuridine as a radiosensitizer in patients with advanced refractory malignancies, including sarcomas and brain tumors. nih.govnih.gov A long-term study on patients with anaplastic astrocytoma treated with a combination of radiation and Idoxuridine reported a median survival of 3.2 years, with a 33% survival rate at 5 years. nih.gov

The development of an oral prodrug of Idoxuridine, 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), has aimed to improve the feasibility of its administration for large-scale clinical trials. nih.gov A phase 0 trial of IPdR in patients with advanced malignancies demonstrated that adequate plasma levels of Idoxuridine could be achieved through oral administration, justifying further clinical development. nih.gov

Interference with Tumor Growth and DNA Replication in Cancer Cells

The fundamental mechanism by which this compound exerts its anticancer effects is through its interference with DNA synthesis and replication. patsnap.comnih.gov As a thymidine analogue, Idoxuridine is phosphorylated within the cell and subsequently incorporated into newly synthesized DNA in place of thymidine. patsnap.commdpi.com The presence of the large iodine atom on the pyrimidine (B1678525) ring disrupts the normal structure and function of the DNA. mdpi.com

This disruption can manifest in several ways:

Inhibition of DNA Polymerase: The altered structure of the DNA containing Idoxuridine can inhibit the function of DNA polymerase, an enzyme crucial for DNA replication. youtube.com

Increased DNA Strand Breaks: The incorporation of Idoxuridine can make the DNA more susceptible to strand breaks, particularly when exposed to ionizing radiation. mdpi.comnih.gov

Disruption of DNA Repair Mechanisms: The presence of Idoxuridine in the DNA can interfere with the cell's natural DNA repair processes, leading to an accumulation of genetic damage. nih.gov

This interference with DNA replication ultimately leads to a halt in the cell cycle and can trigger programmed cell death, or apoptosis, in rapidly proliferating cancer cells. patsnap.com

Induction of Apoptosis in Cancer Cells

A key outcome of the DNA damage induced by this compound is the initiation of apoptosis, a controlled process of cell death that is essential for eliminating damaged or cancerous cells. nih.govresearchgate.net The accumulation of DNA damage triggers a cascade of signaling events within the cancer cell, leading to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govmdpi.com

Research has shown that molecular iodine, a component of this compound, can induce apoptosis in various human breast cancer cell lines. nih.govresearchgate.netresearchgate.netbbminaqua.com Studies have demonstrated that this process can be both caspase-dependent and caspase-independent. nih.govresearchgate.netbbminaqua.com In some breast cancer cell lines, iodine treatment has been shown to dissipate the mitochondrial membrane potential and lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netbbminaqua.com The activation of Bax and its translocation to the mitochondria is a critical step in the intrinsic pathway of apoptosis. nih.govbbminaqua.com

The ability of this compound to induce apoptosis is a cornerstone of its anticancer activity, as it provides a mechanism for the targeted elimination of tumor cells while potentially sparing normal, non-dividing cells.

Radiosensitization in Cancer Studies

One of the most extensively researched applications of this compound is as a radiosensitizer in cancer therapy. mdpi.comnih.gov Radiosensitizers are agents that make tumor cells more susceptible to the damaging effects of ionizing radiation. mdpi.comnih.govnih.gov The mechanism of radiosensitization by this compound is directly linked to its incorporation into cellular DNA. mdpi.com The presence of the heavy iodine atom in the DNA increases the absorption of X-rays, leading to an enhanced production of DNA-damaging free radicals. mdpi.com This results in an increase in DNA double-strand breaks, which are particularly lethal to cells. mdpi.comnih.gov

A study on the derivative 5-iodo-4-thio-2′-deoxyuridine (ISdU) in MCF-7 breast cancer cells demonstrated a significant reduction in cell survival when pre-treated with the compound before exposure to ionizing radiation. mdpi.comnih.gov The radiosensitizing effect was concentration-dependent, with higher concentrations of ISdU leading to greater cell killing at the same radiation dose. mdpi.comnih.gov

| Radiation Dose (Gy) | ISdU Concentration (µM) | Surviving Fraction (%) |

|---|---|---|

| 0.5 | 0 (Control) | 78.4 |

| 0.5 | 10 | 67.7 |

| 0.5 | 100 | 59.8 |

| 1 | 0 (Control) | 68.2 |

| 1 | 10 | 54.9 |

| 1 | 100 | 40.8 |

This ability to enhance the efficacy of radiotherapy holds the potential to improve treatment outcomes by allowing for lower, less toxic doses of radiation to be used while achieving the same level of tumor control. mdpi.comnih.gov

Targeted Radiotherapy Approaches

Building upon its role as a radiosensitizer, this compound has been investigated in targeted radiotherapy approaches. This strategy involves attaching a radioactive isotope, such as Iodine-131 (¹³¹I), to the this compound molecule. The resulting radiolabeled compound can then be administered systemically, where it is preferentially taken up by and incorporated into the DNA of rapidly dividing cancer cells. This delivers a highly localized dose of radiation directly to the tumor, minimizing damage to surrounding healthy tissues. nih.govopenmedscience.commdpi.com

One such approach has been explored for the treatment of pigmented melanoma. A study synthesized ¹³¹I-N-(2-(diethylamino)ethyl)-5-(iodo-¹³¹I)picolinamide (¹³¹I-5-IPN), a radioiodinated melanin-targeting agent. nih.govmdpi.com In preclinical models of pigmented melanoma, ¹³¹I-5-IPN demonstrated high and lasting tumor uptake. nih.govmdpi.com Targeted radionuclide therapy with this compound led to a significant antitumor effect and extended the median survival of the treated animals. nih.govmdpi.com

| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition |

|---|---|---|

| Saline (Control) | 18 | - |

| Unlabeled Precursor | 20 | Minimal |

| [¹³¹I]NaI | 21 | Slight |

| One dose of ¹³¹I-5-IPN | 28 | Significant |

| Two doses of ¹³¹I-5-IPN | 35 | Significant |

These targeted radiotherapy approaches represent a promising strategy for delivering potent, localized radiation to tumors, potentially improving therapeutic outcomes for a variety of cancers. nih.govopenmedscience.commdpi.com

Preclinical and Clinical Research on this compound Analogues

The therapeutic potential of this compound has been primarily explored through its analogues, most notably 5-iodo-2'-deoxyuridine (Idoxuridine or IUdR). Extensive research, spanning several decades, has evaluated these compounds in both laboratory settings and human trials, particularly for their antiviral and anticancer properties.

Efficacy Studies in Animal Models

Preclinical studies utilizing animal models have been crucial in elucidating the in vivo efficacy of this compound analogues. These investigations have provided foundational evidence for their potential therapeutic applications, particularly in virology and oncology.

One area of significant research has been the antiviral activity of 5-iodo-2'-deoxyuridine (IDU) against poxviruses. In studies involving mice infected with vaccinia virus (VV), IDU has demonstrated a potent inhibitory effect on viral replication. nih.govnih.gov Subcutaneous administration of IDU markedly reduced the number of tail lesions in immunocompetent mice. nih.govnih.gov In a more severe lethal model using severe combined immune deficiency (SCID) mice infected intranasally with VV, treatment with IDU resulted in a significant delay in virus-induced mortality. nih.govnih.gov Untreated mice succumbed to the infection at a mean of 20.8 days, whereas IDU-treated mice saw their mean day of death delayed to 35.8 days. nih.govnih.gov This protective effect was associated with a notable reduction in lung viral titers and improved lung histology. nih.govnih.gov In IDU-treated animals, viral titers in the lungs remained below the detection limit for the first 15 days of the study. nih.gov

The efficacy of IDU was also observed when the virus was administered via different routes, including intraperitoneally and intravenously. nih.govnih.gov Importantly, a delay in virus-induced mortality was noted even when treatment was initiated 2 or 4 days after infection, highlighting a potential therapeutic window. nih.gov

In the realm of oncology, 5-iodo-2'-deoxyuridine has been investigated as a radiosensitizer, a substance that makes tumor cells more susceptible to radiation therapy. aacrjournals.org Preclinical studies using human tumor xenografts in athymic mice have shown that the oral administration of 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), a prodrug of IUdR, leads to significant incorporation of IUdR into the DNA of tumor cells. aacrjournals.org This incorporation enhances the tumor's response to radiation. aacrjournals.org Research on human glioblastoma and colon cancer xenografts demonstrated an improved therapeutic gain with oral IPdR compared to the administration of IUdR itself. aacrjournals.org This was characterized by a more than two-fold increase in IUdR-DNA incorporation in tumor cells and a corresponding decrease in proliferating normal tissues like bone marrow and intestine. aacrjournals.org

| Animal Model Study of 5-Iodo-2'-deoxyuridine (IDU) against Vaccinia Virus | |

| Model | Immunocompetent NMRI mice with VV tail lesions |

| Finding | Marked reduction in the number of tail lesions. nih.govnih.gov |

| Model | SCID mice with lethal intranasal VV infection |

| Finding | Delayed virus-induced mortality by 15 days (Mean day of death: 35.8 vs 20.8 in untreated). nih.govnih.gov |

| Model | SCID mice with intraperitoneal VV infection |

| Finding | Delayed virus-induced mortality. nih.govnih.gov |

| Model | SCID mice with intravenous VV infection |

| Finding | Delayed virus-induced mortality. nih.govnih.gov |

Early Clinical Investigations (e.g., 5-Iodo-2'-deoxyuridine)

The promising results from animal studies led to the evaluation of this compound analogues in human clinical trials. These early investigations have primarily focused on the use of 5-iodo-2'-deoxyuridine (Idoxuridine) in cancer therapy, often in combination with radiation.

A first-in-human, phase I dose-escalation study evaluated the oral prodrug of IUdR, 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR), in combination with radiation therapy for patients with advanced metastatic gastrointestinal cancers. nih.gov The study established a recommended Phase II dose of 1200mg administered once daily. nih.gov Pharmacokinetic analyses from this trial were significant, demonstrating that this oral dosage could achieve and sustain plasma concentrations of IUdR at or above 1µM/L, a level previously identified as necessary for mediating radiosensitization. nih.gov In terms of clinical response among the target lesions, the study reported two complete responses, three partial responses, and nine instances of stable disease. nih.gov

| Early Clinical Investigations of 5-Iodo-2'-deoxyuridine (Idoxuridine) and its Prodrug | |

| Compound | 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) |

| Trial Phase | Phase I |

| Patient Population | Advanced metastatic gastrointestinal cancers |

| Key Finding | Established a recommended Phase II dose of 1200mg daily. Achieved plasma IUdR levels ≥1µM/L, necessary for radiosensitization. nih.gov |

| Response in Target Lesions | 2 complete responses, 3 partial responses, 9 stable disease. nih.gov |

| Compound | Idoxuridine (0.5% ophthalmic ointment) |

| Trial Design | Double-blind, randomized trial vs. Acyclovir (B1169) |

| Indication | Epithelial herpes simplex keratitis |

| Key Finding | No significant difference in overall healing patterns compared to acyclovir in one study. nih.gov Another study showed a higher healing rate and faster healing time for acyclovir. nih.gov |

Derivatives and Analogues of 5 Iodouridine in Advanced Research

Synthesis and Evaluation of Modified Nucleosides

The synthesis of modified nucleosides often involves the introduction of halogen atoms or other functional groups at the C-5 position of the pyrimidine (B1678525) ring, or alterations to the sugar moiety. These modifications aim to influence interactions with target enzymes and nucleic acids, thereby modulating biological responses.

5-Halo-2′-deoxyuridines and 5-Haloarabinouridines

The synthesis of 5-halogenated uracil (B121893) nucleosides, including 5-halo-2′-deoxyuridines and 5-haloarabinouridines, can be achieved through a mild and efficient methodology. This involves the reaction of 2′-deoxyuridine, uridine (B1682114), or arabinouridine with iodine monochloride, N-bromo(or chloro)succinimide, and sodium azide (B81097) at temperatures ranging from 25–45 °C. researchgate.netcdnsciencepub.com This process yields 5-halo-2′-deoxyuridines in 84–95% yield, 5-halouridines in 45–95% yield, and 5-haloarabinouridines in 65–95% yield. researchgate.netcdnsciencepub.com The reaction proceeds via a 5-halo-6-azido-5,6-dihydro intermediate, from which HN3 is eliminated to yield the 5-halogeno uracil nucleoside. researchgate.netcdnsciencepub.com

Research Findings:

Enzymatic Activity: These nucleosides have been evaluated as substrates for herpes simplex virus type 1 thymidine (B127349) kinase (HSV-1 TK). researchgate.net For instance, (E)-5-(2-iodovinyl)-2'-fluoro-2'-deoxyuridine (IVFRU) has been a subject of comparative enzymatic assays. researchgate.net

Antiviral Activity: 5-Iodo-2'-deoxyuridine (Idoxuridine, IUdR) is a well-known pyrimidine 2'-deoxyribonucleoside with 5-iodouracil (B140508) as its nucleobase, recognized for its inhibitory effects on the replication of DNA viruses such as herpesviruses and poxviruses. lookchem.com

Radiosensitization: Idoxuridine (B1674378), when phosphorylated to its triphosphate form, is effectively incorporated into the DNA chain by DNA polymerases, competing with thymidine triphosphate (dTTP). aacrjournals.orgmdpi.com This DNA incorporation is a prerequisite for the radiosensitization of human tumors, with the extent of radiosensitization directly correlating with the percentage of thymidine replacement. aacrjournals.org

Modified Thio-Analogues: 5-Iodo-4′-thio-2′-deoxyuridine (ITdU) and 5-iodo-1-(4-thio-β-D-arabinofuranosyl)uracil (ITAU) represent a class of modified nucleosides designed for enhanced stability. ITdU has demonstrated effective phosphorylation by cytosolic nucleoside kinases and specific incorporation into DNA. snmjournals.org Notably, ITdU exhibits higher resistance to phosphorolytic cleavage by recombinant thymidine phosphorylase compared to 5-125I-iodo-2'-deoxyuridine (IUdR), suggesting improved in vivo stability. snmjournals.org

Table 1: Synthesis Yields of 5-Halo-Uracil Nucleosides researchgate.netcdnsciencepub.com

| Compound Class | Yield Range (%) |

| 5-Halo-2′-deoxyuridines | 84–95 |

| 5-Halouridines | 45–95 |

| 5-Haloarabinouridines | 65–95 |

5-Vinyluracil-Nucleoside Analogues

The synthesis of 5-vinyluracil (B15639) nucleoside analogues often involves organopalladium intermediates. acs.org Another method includes the regiospecific reaction of a C-5 vinyl substituent with iodine monochloride and an alcohol. researchgate.net Palladium-catalyzed Heck reactions have also been employed for the stereoselective synthesis of compounds like (E)-5-aminoallyl-pyrimidine-5'-triphosphate. researchgate.net

Research Findings:

Antiviral Potency: (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is recognized as a potent and selective antiherpes agent. tandfonline.com Similarly, 5-vinyl-2'-deoxyuridine (B1214878) has shown high activity against herpes simplex virus (HSV). beilstein-journals.orgresearchgate.net Research has indicated that (E)-5-(2-bromovinyl)-2'-deoxyuridine and (E)-5-(2-iodovinyl)-2'-deoxyuridine exert a marked inhibitory effect on the replication of herpes simplex virus type 1 (HSV-1), with mean inhibitory doses (ID50) in the range of 0.004-0.02 µg/ml. researchgate.net

5-Alkoxymethyluracil Analogues

5-Alkoxymethyluracil analogues can be synthesized via nucleophilic substitution of 5-chloromethyluracil, followed by transformation into their corresponding nucleosides. nih.gov Alternatively, 5-(1-methoxy-2-iodoethyl) nucleosides can be obtained in high yields (81–94%) by treating their hydroxy derivatives with methanolic sulfuric acid. beilstein-journals.org A regiospecific reaction of the C-5 vinyl substituent with iodine monochloride and an alcohol has also been used to synthesize 5-[1-alkoxy-2-iodo(or 2,2-diiodo)ethyl] derivatives of 2′-deoxyuridine and uracil. researchgate.net

Research Findings:

Cytotoxic Activity: A number of 5-alkoxymethyluracil analogues have been synthesized and evaluated for their cytotoxic activity against drug-sensitive and drug-resistant leukemia cells and solid tumor-derived cell lines. nih.gov For instance, bromo compounds, such as 5-(1-hydroxy-2-bromoethyl)uracil and 5-(1-methoxy-2-bromoethyl)uracil, exhibited greater cytotoxic activity than their chloro or iodo analogues in the in vitro L1210 assay. researchgate.net

Antiviral Activity: These analogues have also been investigated for their antiviral properties. beilstein-journals.orgresearchgate.netnih.gov Specific compounds like 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine and 5-(1-methoxy-2-chloroethyl)-2'-deoxyuridine have been tested against HSV-1. beilstein-journals.org

Nucleotide Analogs

Nucleotide analogues of 5-iodouridine involve modifications to the phosphate (B84403) group, leading to compounds with altered cellular signaling or enzymatic inhibition capabilities.

This compound 3',5'-cyclic Monophosphate (5-Iodo-cUMP)

This compound 3',5'-cyclic monophosphate (5-Iodo-cUMP) is a synthetic nucleotide analogue structurally related to naturally occurring cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.ai Its chemical structure features a uridine base with an iodine atom at the 5-position of the pyrimidine ring, linked to a ribose sugar, which is further connected to a cyclic phosphate group. ontosight.ai The presence of the iodine atom can influence the compound's ability to interact with biological molecules, potentially altering its mechanism of action. ontosight.ai X-ray crystallographic analysis of the ammonium (B1175870) salt of 5-I-cUMP confirmed its structure and revealed a chair conformation for the phosphate ring, with the ribose pucker being near 3(4)T and the torsion angle about the β-glycosidic N(1)-C(1') bond in the syn range. ebi.ac.uk

Research Findings:

Biological Activities and Applications: Research on 5-Iodo-cUMP has explored its potential as a probe for studying nucleotide cyclase enzymes. ontosight.ai It has also shown potential antiviral and anticancer properties, although further research is needed to fully understand its effects and mechanisms. ontosight.ai Due to its structural similarity to natural nucleotides, 5-Iodo-cUMP can interact with enzymes and receptors involved in cyclic nucleotide signaling, thereby influencing cellular processes such as proliferation, differentiation, and metabolism. ontosight.ai For comparison, 5-fluoro-cUMP (5-F-cUMP) demonstrated reasonably potent inhibition of tumor cell proliferation (ID50 = 0.33-1.6 µg/mL) but was significantly less active (70- to 300-fold) than 5-fluoro-2'-deoxyuridine (B1346552) (5-F-dU) in the same systems. ebi.ac.uk

5-Iodo-2'-deoxyuridine Triphosphate

5-Iodo-2'-deoxyuridine triphosphate (IdUTP) is a key nucleotide analogue. Its synthesis can involve the phosphorylation of 3'-O-acetyl-5-iodo-2'-deoxyuridine. mdpi.com

Research Findings:

Enzymatic Inhibition: IdUTP functions as an allosteric inhibitor of deoxycytidylate deaminase. nih.gov

DNA Incorporation: As a triphosphate, IdUTP is incorporated into DNA during replication by DNA polymerases, where it competes with natural thymidine triphosphate (dTTP). aacrjournals.org This incorporation is critical for its role as a radiosensitizer in tumor cells. aacrjournals.org

Antibody Recognition: Studies using radioimmunoassays have shown that antibodies generally react well with 5-iododeoxyuridine and 5-fluorodeoxyuridine. However, the antibodies reacted much better with the corresponding halogenated nucleosides than with the free halogen-substituted uracil bases, indicating that the sugar moiety plays an important role in antibody recognition. ebi.ac.uk The presence of a triphosphate group on C'5, as in bromodeoxyuridine triphosphate (BrdUTP), did not detectably alter antibody recognition. ebi.ac.uk

2'-Deoxy-5-iodouridine 3',5'-diacetate

2'-Deoxy-5-iodouridine 3',5'-diacetate is a nucleoside analog derived from thymidine, where an iodine atom replaces the methyl group at the 5-position of the uracil ring. The presence of acetyl groups protecting the 3' and 5' hydroxyl groups of the deoxyribose sugar is crucial for its stability and its capacity to be incorporated into DNA during replication. This compound is being explored for its potential in radiotherapy, serving as a vehicle for delivering radiation directly to cancer cells. Additionally, its radiolabeled form (e.g., with Iodine-125) is investigated for diagnostic imaging applications to visualize and study tumor growth, proliferation, and response to treatment. In molecular biology research, it acts as a tool for investigating DNA replication, repair mechanisms, and the cell cycle. ontosight.ai

2',3'-Dideoxy-5-iodouridine